molecular formula C20H15FN2O2S B2838547 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 1421445-45-5

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2838547
CAS No.: 1421445-45-5
M. Wt: 366.41
InChI Key: VLIKSUNGRRXVFH-UHFFFAOYSA-N
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Description

N-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic chemical compound designed for research applications. It features a benzofuran-2-carboxamide group linked to a 4-methylthiazole core, which is further substituted with a 2-fluorophenyl ring. This structure places it within a class of heterocyclic compounds known for their significant potential in medicinal chemistry . The thiazole ring is a recognized privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Similarly, the benzofuran moiety is a common pharmacophore in bioactive molecules. The integration of these subunits suggests this compound may be of interest in developing novel therapeutic agents, studying enzyme inhibition, or probing biological pathways. Researchers might investigate its efficacy against Gram-positive and Gram-negative bacteria or fungi, as structurally similar thiazole-benzofuran hybrids have shown promising antimicrobial activities . The specific mechanism of action for this compound is not yet fully characterized and is an area for ongoing research. As with all compounds of this nature, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(24)17-10-13-6-2-5-9-16(13)25-17/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIKSUNGRRXVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone.

    Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide and related compounds:

Compound Core Structure Substituents Key Properties/Applications Evidence
This compound (Target) Thiazole-Benzofuran hybrid - 2-Fluorophenyl (thiazole position 2)
- 4-Methyl (thiazole position 4)
- Benzofuran-2-carboxamide
Potential bioactivity inferred from analogs; likely evaluated for receptor binding or enzyme inhibition.
3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(2-(5-fluoropyridin-3-yl)-4-methylthiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (P22) Thiazole-Propanamide hybrid - 5-Fluoropyridinyl (thiazole position 2)
- 4-Methyl (thiazole position 4)
- Difluorocyclopropyl thioether
Pesticidal activity; substituents enhance lipophilicity and metabolic stability.
N-(2,4-Dimethoxyphenyl)-2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (923681-29-2) Thiazole-Pyridazine hybrid - 4-Fluorophenyl (thiazole position 2)
- 4-Methyl (thiazole position 4)
- Pyridazine-thioacetamide
Structural analog with pyridazine core; potential kinase inhibitor or agrochemical candidate.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones () Triazole-Thione - Sulfonylphenyl
- 2,4-Difluorophenyl
Antifungal or antimicrobial activity; X = H, Cl, Br modulates electronic properties.
25C-NBF HCl (N-[(2-Fluorophenyl)methyl]-4-chloro-2,5-dimethoxy-benzeneethanamine HCl) Phenethylamine derivative - 2-Fluorophenylmethyl
- Chloro, dimethoxy substituents
Psychoactive compound; substituents influence serotonin receptor affinity.

Key Findings from Comparative Analysis:

Substituent Effects: The 2-fluorophenyl group in the target compound (vs. 4-fluorophenyl in 923681-29-2) may alter steric and electronic interactions with biological targets .

Core Structure Impact: Benzofuran carboxamide (target) vs. Thiazole (target) vs. triazole (): Thiazoles generally exhibit greater metabolic stability due to reduced susceptibility to oxidation .

Spectral Data :

  • The target’s IR spectrum would likely show a C=O stretch at ~1663–1682 cm⁻¹ (similar to ’s hydrazinecarbothioamides) but lacks the C=S stretch (~1243–1258 cm⁻¹) due to the absence of thione groups .

Biological Activity: Compounds like P22 () demonstrate that fluorinated thiazoles are viable in pesticidal contexts, suggesting the target could be repurposed for agrochemical applications .

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its mechanisms of action, biological evaluations, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A benzofuran core
  • A thiazole ring
  • A fluorophenyl substituent

The molecular formula is C_{18}H_{16}FN_{2}O_{2}S, with a molecular weight of approximately 344.39 g/mol. The presence of these functional groups contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole ring is known to enhance the binding affinity to biological targets, which may modulate various cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : Interaction with receptors could influence signaling pathways, impacting cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For example, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF-7 (Breast Cancer)1.61 ± 1.92
Thiazole Derivative BA431 (Skin Cancer)1.98 ± 1.22

The presence of the benzofuran moiety has been linked to enhanced cytotoxicity against human glioblastoma and melanoma cells, suggesting that this compound may also exhibit similar properties.

Antiviral Activity

Compounds with thiazole structures have been studied for their antiviral properties, particularly against Hepatitis C virus (HCV). For instance, some thiazolidinone derivatives demonstrated over 95% inhibition of NS5B RNA polymerase activity in vitro.

Case Studies and Research Findings

  • Case Study on Antitumor Effects : A study involving synthesized thiazole derivatives showed that modifications at the phenyl and thiazole positions significantly affected cytotoxicity against cancer cell lines.
    • Findings : Compounds with electron-donating groups at specific positions exhibited enhanced activity, indicating structure-activity relationships (SAR) critical for developing effective anticancer agents.
  • Research on Antiviral Efficacy : Another study highlighted the efficacy of thiazole-containing compounds against viral infections, focusing on their mechanism of action in inhibiting viral replication.
    • Results : Certain derivatives were found to have low toxicity while maintaining high antiviral activity, making them promising candidates for further development.

Q & A

Q. What experimental controls ensure reproducibility in dose-response studies?

  • Methodological Answer:
  • Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only treatments.
  • Plate Normalization: Use internal controls (e.g., CellTiter-Glo®) to adjust for edge effects in 96-well plates.
  • Data Normalization: Express results as % inhibition relative to baseline (vehicle) and validate with triplicate runs .

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